![molecular formula C19H19N5O B2989462 5-methyl-N,7-diphenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212372-97-8](/img/structure/B2989462.png)
5-methyl-N,7-diphenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
“5-methyl-N,7-diphenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of compounds known as tetrahydrotriazolopyrimidines . These compounds are characterized by a structure that contains a triazolopyrimidine ring system, which is a fused ring system that consists of a triazole ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of “5-methyl-N,7-diphenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is characterized by a fused ring system that consists of a triazole ring fused to a pyrimidine ring . The exact 3D structure may be viewed using computational chemistry software .Chemical Reactions Analysis
The chemical reactions involving “5-methyl-N,7-diphenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” typically involve the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Scientific Research Applications
- Researchers have explored the antimalarial potential of this compound. It has been used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes . These complexes may have applications in combating malaria, a disease caused by Plasmodium parasites.
- The compound’s derivatives may find applications in assessing cell viability. For instance, the water-soluble compound MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is used to evaluate cell viability based on redox potential. Active cells convert MTT to an insoluble purple formazan, which can be quantified .
Antimalarial Activity
Cell Viability Assessment
Future Directions
The future directions for research on “5-methyl-N,7-diphenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” and related compounds could involve further exploration of their biological activities and potential applications in medicine . This could include more detailed studies on their mechanisms of action, as well as the development of more efficient synthesis methods .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . It achieves this by replacing the purine scaffold of the ligand roscovitine with different ring systems, allowing it to fit into the ATP adenine region of CDK2 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle progression pathway . This results in the inhibition of cell proliferation, particularly in cancer cells . The downstream effects include the induction of apoptosis within cells .
Pharmacokinetics
The compound’s cytotoxic activities against various cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . It also induces apoptosis within cells .
properties
IUPAC Name |
5-methyl-N,7-diphenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c1-13-16(18(25)23-15-10-6-3-7-11-15)17(14-8-4-2-5-9-14)24-19(22-13)20-12-21-24/h2-13,16-17H,1H3,(H,23,25)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOSDIGJABKOAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N,7-diphenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
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